3-Ethynyl-1-methyl-3-pyrrolidinol
Overview
Description
3-Ethynyl-1-methyl-3-pyrrolidinol is a chemical compound with the molecular formula C7H11NO It is a derivative of pyrrolidinol, featuring an ethynyl group and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-methyl-3-pyrrolidinol can be achieved through several methods. One common approach involves the ring-closing reaction of malic acid and methylamine, followed by reduction. The reaction typically involves the following steps :
Ring-Closing Reaction: Malic acid and methylamine are reacted in a solvent such as toluene or xylene. The reaction mixture is stirred at a controlled temperature and then heated to reflux, allowing the ring-closing reaction to occur.
Reduction: The resulting compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-methyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethynyl-1-methyl-3-pyrrolidinol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-methyl-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethynyl-1-methyl-3-pyrrolidinol include other pyrrolidinol derivatives such as 1-methyl-3-pyrrolidinol and 3-ethynyl-1-pyrrolidinol .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3-ethynyl-1-methylpyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-7(9)4-5-8(2)6-7/h1,9H,4-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECONUSRDRNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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